Stereochemical Purity for Asymmetric Synthesis: (R)- vs. Racemic Mixture
The principal point of differentiation for this specific CAS registry number is its defined (R)-stereochemistry. Unlike the racemic mixture (CAS 61886-78-0) which consists of a 50:50 blend of (R)- and (S)-enantiomers, the (R)-enantiomer provides a 100% theoretical enantiomeric excess (ee) [1]. In asymmetric synthesis, the use of a racemic starting material leads to the formation of diastereomeric products that require a separate, often challenging, chromatographic separation step to isolate the desired isomer, thereby at least halving the maximum theoretical yield of the target compound [2].
| Evidence Dimension | Chiral purity and synthetic utility |
|---|---|
| Target Compound Data | 100% theoretical enantiomeric excess (ee) of the (R)-enantiomer |
| Comparator Or Baseline | Racemic Cbz-2-amino-2-furanacetic acid (CAS 61886-78-0) is a 50:50 mixture of (R)- and (S)-enantiomers |
| Quantified Difference | The (R)-enantiomer eliminates the formation of the undesired (S)-diastereomer, avoiding a 50% theoretical yield loss associated with racemic starting materials. |
| Conditions | Standard solution-phase or solid-phase peptide synthesis, where stereochemistry is retained at the alpha-carbon [2]. |
Why This Matters
Procuring the (R)-enantiomer eliminates a labor-intensive and yield-reducing purification step, directly improving synthetic efficiency and reducing the cost of goods for complex chiral molecules.
- [1] Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons, Inc. (Referencing standard principles of enantiomeric purity). View Source
- [2] Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer. (Referencing standard principles of diastereomer separation). View Source
